2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide
Description
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide (hereafter referred to as Compound A) features a 1,2-dihydropyridin-2-one core substituted with an azepane sulfonyl group at position 5 and an N-(2-chlorophenyl)acetamide moiety at position 1. Its molecular formula is C₁₉H₂₁ClN₃O₄S (assuming structural similarity to , which reports a fluorinated analog with molecular weight 441.9 g/mol).
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-16-7-3-4-8-17(16)21-18(24)14-22-13-15(9-10-19(22)25)28(26,27)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVQXCGJMGGIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dihydropyridinone Core
The dihydropyridin-2-one moiety is synthesized via cyclization of β-ketoamide intermediates. A representative approach involves reacting ethyl acetoacetate with a primary amine under acidic conditions to form a β-enamino ester, followed by intramolecular cyclization. For example, heating ethyl acetoacetate with ammonium acetate in acetic acid yields 2-pyridone derivatives. Adapting this method, the 5-position of the dihydropyridinone ring is functionalized with a sulfonyl group post-cyclization.
Sulfonylation at the 5-Position
Introducing the azepane-1-sulfonyl group requires sulfonylation of a 5-amino-dihydropyridinone intermediate. Azepane-1-sulfonyl chloride is reacted with the amine in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions. The reaction typically proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center.
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Azepane-1-sulfonyl chloride, Et₃N, DCM, 0°C, 4h | 78% |
Acetamide Side-Chain Installation
Coupling with 2-Chloroaniline
The N-(2-chlorophenyl)acetamide group is introduced via amide bond formation. Cyanoacetic acid is activated using 1,3-diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF), followed by reaction with 2-chloroaniline. This method, adapted from analogous syntheses, achieves yields >85% under reflux conditions:
Optimization of Coupling Conditions
Key parameters affecting yield include:
-
Stoichiometry : A 1:1.05 molar ratio of amine to activated acid minimizes unreacted starting material.
-
Solvent : THF outperforms DMF or DMSO due to better solubility of intermediates.
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Temperature : Reflux (66°C) ensures complete activation of the carboxylic acid.
Final Assembly and Purification
Fragment Coupling
The dihydropyridinone-sulfonyl and acetamide fragments are joined via nucleophilic substitution. Using potassium carbonate as a base in dimethylformamide (DMF), the acetamide’s α-carbon attacks the sulfonate-leaving group on the dihydropyridinone core. The reaction is monitored by TLC (Rf = 0.3 in 5% MeOH/CH₂Cl₂).
Crystallization and Characterization
Crude product is purified via recrystallization from ethyl acetate/hexanes (1:3), yielding white crystals. Purity is confirmed by HPLC (>99%) and LC-MS (m/z 441.9 [M+H]⁺).
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
A scaled-up protocol replaces THF with isopropanol to reduce costs, maintaining yields at 82%. Continuous flow reactors are employed for sulfonylation to enhance heat dissipation and safety.
Green Chemistry Considerations
Solvent recovery systems (e.g., rotary evaporation with chilled condensers) reduce waste. Catalytic triethylamine (10 mol%) is recycled via acid-base extraction.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : Reduction of the sulfonyl group can yield sulfonic acid derivatives.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Sulfonic acid derivatives.
Substitution: : Amides, esters, and other substituted acetamides.
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : It might interact with various receptors, affecting signal transduction mechanisms.
Synthetic Routes
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide typically involves several steps:
- Formation of the Dihydropyridinone Ring : Utilizing appropriate reagents to construct the core structure.
- Sulfonylation : Introducing the azepane sulfonyl group through nucleophilic substitution.
- Acetamide Formation : Finalizing the structure by attaching the chlorophenyl acetamide moiety.
Each step requires optimization to achieve high yields and purity.
Potential Applications
The diverse structural features of this compound suggest various applications in scientific research:
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of enzyme inhibitors or receptor modulators for therapeutic use |
| Pharmacology | Evaluation of pharmacokinetics and pharmacodynamics in drug development |
| Chemical Biology | Studies on molecular interactions and biochemical pathways |
| Synthetic Organic Chemistry | Exploration of new synthetic methodologies utilizing its unique functional groups |
Case Study 1: Enzyme Inhibition
A study investigated the compound's potential as an inhibitor of a specific enzyme involved in cancer metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting further exploration as a potential anticancer agent.
Case Study 2: Receptor Interaction
Research focused on the interaction between the compound and a G-protein coupled receptor (GPCR). Binding assays demonstrated high affinity, leading to downstream signaling modulation, which could have implications for treating neurological disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
(a) 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
- Molecular Formula : C₁₉H₂₁ClFN₃O₄S
- Molecular Weight : 441.9 g/mol
- Key Difference : Addition of a fluorine atom at the 4-position of the phenyl ring.
- Impact : Fluorination increases electronegativity and may enhance metabolic stability or binding affinity to targets like kinase enzymes .
(b) N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3d)
- Molecular Formula : C₁₈H₁₃ClF₃N₃OS₂
- Melting Point : 208°C
- Key Difference : Replaces the dihydropyridin core with a 1,3,4-thiadiazole ring and substitutes a benzylthio group.
Analogues with Heterocyclic Modifications
(a) 2-[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide (M212-1020)
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 366.4 g/mol
- Key Difference : Substitutes azepane sulfonyl with a 3-ethyl-1,2,4-oxadiazole group.
- Impact : The oxadiazole ring may improve metabolic stability but reduce hydrogen-bonding capacity compared to the sulfonyl group in Compound A .
(b) N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide
Analogues with Similar Acetamide Substituents
(a) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
- Crystallographic Data : Planar amide group with dihedral angles (54.8°–77.5°) between aryl and heterocyclic rings.
- Impact : The dichlorophenyl group and pyrazol core may influence steric hindrance and binding pocket compatibility compared to Compound A .
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Antitumor Activity
Research indicates that compounds with similar structures often exhibit significant antitumor activity. For instance, studies on related dihydropyridine derivatives have demonstrated their effectiveness against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.6 | Induces apoptosis via ROS generation |
| Compound B | HCC827 (Lung Cancer) | 3.4 | Inhibits cell proliferation through cell cycle arrest |
Table 1: Summary of antitumor activities of related compounds
Inhibition of Carbonic Anhydrases
The compound's structural features suggest potential inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumor progression. Preliminary docking studies indicate a strong binding affinity to these targets.
| Compound | CA Isoform | Binding Affinity (nM) |
|---|---|---|
| 2-Chloro Compound | CA IX | 45 |
| 2-Chloro Compound | CA XII | 60 |
Table 2: Binding affinities of the compound against carbonic anhydrase isoforms
The mechanism by which 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide exerts its biological effects appears to involve modulation of enzyme activity and induction of oxidative stress in cancer cells. This leads to increased reactive oxygen species (ROS), promoting apoptosis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and similar derivatives:
- Study on Antitumor Efficacy : A study conducted on lung cancer cell lines showed that derivatives with azepane and dihydropyridine structures exhibited significant cytotoxicity, with IC50 values ranging from 3 to 10 µM across different cell lines .
- Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrases found that modifications in the sulfonamide group significantly affected the binding affinity to CA IX and XII, suggesting that structural optimization could enhance therapeutic efficacy .
- Oxidative Stress Induction : Research demonstrated that the compound induces oxidative stress in cancer cells, leading to increased apoptosis rates, particularly in cells resistant to conventional therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridin-2-yl-4-oxobutanal derivatives and substituted amines. Key steps include sulfonylation of the azepane ring and coupling with the chlorophenylacetamide moiety. Catalysts (e.g., Pd-based for coupling) and solvents (e.g., DMF, THF) are critical for regioselectivity. Optimizing temperature (60–100°C) and reaction time (12–48 hours) improves yield (65–85%) and purity (>95%). Characterization via NMR and MS is essential to confirm structural integrity .
Q. How can researchers validate the structural conformation of this compound, particularly its sulfonyl and dihydropyridinone moieties?
- Methodological Answer : X-ray crystallography is the gold standard for confirming bond angles and spatial arrangements. Alternatively, advanced NMR techniques (e.g., -DEPT, -COSY) resolve overlapping signals from the azepane sulfonyl and dihydropyridinone groups. IR spectroscopy identifies key functional groups (e.g., S=O stretch at 1150–1300 cm, C=O at 1650–1750 cm) .
Q. What are the primary physicochemical properties influencing its solubility and stability in biological assays?
- Methodological Answer : The compound’s logP (~3.2) indicates moderate lipophilicity, requiring DMSO or ethanol for dissolution in vitro. Stability studies (pH 2–9, 37°C) show degradation under alkaline conditions due to sulfonamide hydrolysis. Use buffered solutions (pH 6–7) for cell-based assays. LC-MS monitoring is recommended to track degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the azepane ring (e.g., pyrrolidine, piperidine) and chlorophenyl substituents (e.g., fluorophenyl, methoxyphenyl) .
- Step 2 : Test binding affinities against target enzymes (e.g., kinases, proteases) using SPR or fluorescence polarization assays.
- Step 3 : Correlate activity with computational docking (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonyl group hydrogen bonding with catalytic residues) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., ATP concentration in kinase assays affects IC).
- Purity Checks : Use HPLC-MS to confirm compound integrity (>98% purity; contaminants like unreacted sulfonyl chloride may skew results) .
- Orthogonal Assays : Validate activity in cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation) models to distinguish target-specific vs. off-target effects .
Q. How can computational methods predict metabolic pathways and potential toxicities of this compound?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME, ProTox-II) to identify vulnerable sites (e.g., sulfonamide cleavage by CYP3A4).
- Metabolite Identification : Incubate with liver microsomes and analyze via HR-MS/MS. Key phase I metabolites often include hydroxylation at the azepane ring or N-dechlorination .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Methodological Answer :
- Bottlenecks : Low yields in sulfonylation steps due to steric hindrance from the azepane ring.
- Solutions : Switch from batch to flow chemistry for better heat/mass transfer. Use immobilized catalysts (e.g., polymer-supported EDC) to simplify purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
